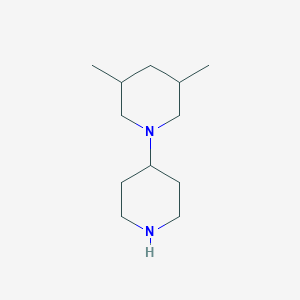
3,5-Dimethyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1,4’-bipiperidine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It consists of two piperidine rings connected by a single bond, with methyl groups attached to the 3 and 5 positions of one of the piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,4’-bipiperidine can be achieved through several methods. One common approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-1,4’-bipiperidine typically involves large-scale synthesis using similar catalytic processes. The use of metal complexes under both homogeneous and heterogeneous conditions is common, with a focus on optimizing reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1,4’-bipiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate for enzymatic reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological or chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and materials science.
Uniqueness
3,5-Dimethyl-1,4’-bipiperidine is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3,5-dimethyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
SVXLDJZOZAEIHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
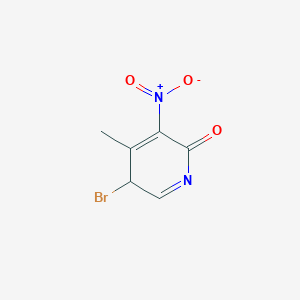
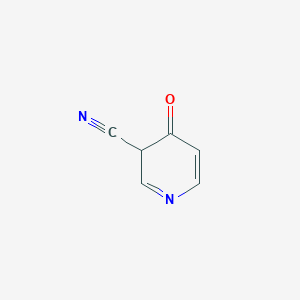
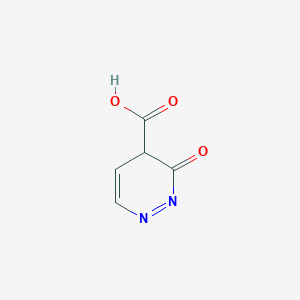
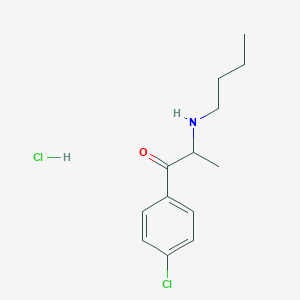
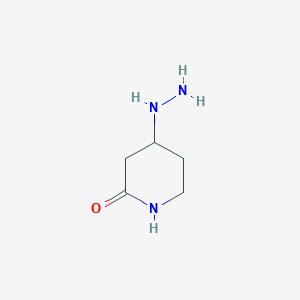

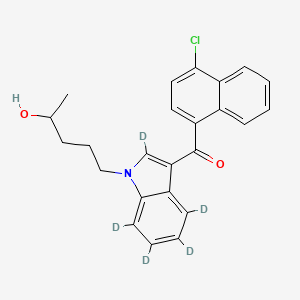
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12359428.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
![1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12359443.png)
